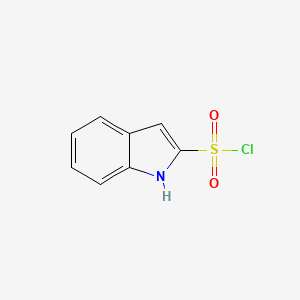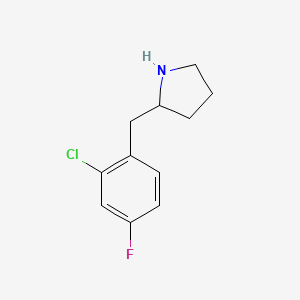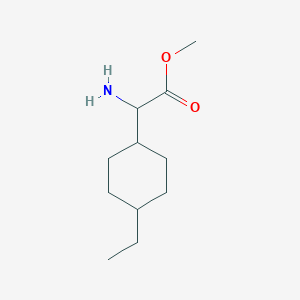
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring substituted with an ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate typically involves the reaction of 4-ethylcyclohexanone with methylamine and a suitable esterifying agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-ethylcyclohexanone is reacted with methylamine in the presence of a catalyst to form the intermediate 2-amino-2-(4-ethylcyclohexyl)acetone.
Step 2: The intermediate is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-2-(4-ethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-(4-methylcyclohexyl)acetate
- Methyl 2-amino-2-(4-isopropylcyclohexyl)acetate
- Methyl 2-amino-2-(4-tert-butylcyclohexyl)acetate
Uniqueness
Methyl 2-amino-2-(4-ethylcyclohexyl)acetate is unique due to the presence of the ethyl group on the cyclohexyl ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions .
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
methyl 2-amino-2-(4-ethylcyclohexyl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
MCQZILPJKWEAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



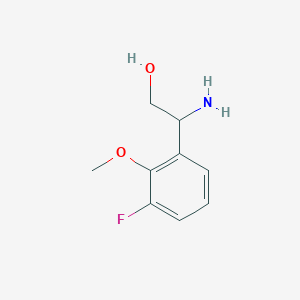

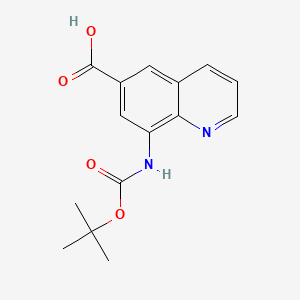
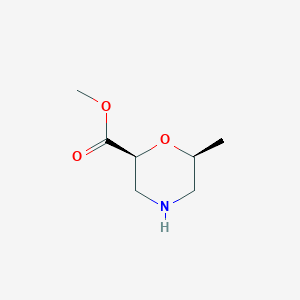
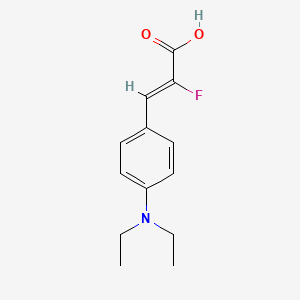
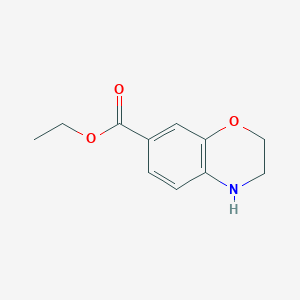
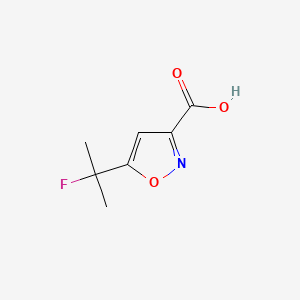
![2-[(E)-2-(3,4-dihydro-2H-pyran-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15311484.png)
